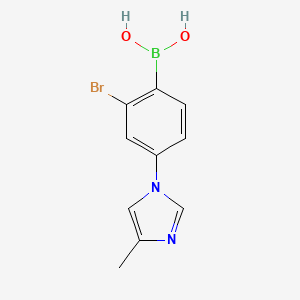
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a bromine atom and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures.
Biology and Medicine
In biology and medicine, this compound can be used to develop new pharmaceuticals. The imidazole ring is a common motif in many biologically active molecules, and the boronic acid group can interact with biological targets such as enzymes.
Industry
In industry, the compound can be used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The imidazole ring can participate in hydrogen bonding and other interactions, further enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid: Lacks the methyl group on the imidazole ring.
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic ester: Contains an ester group instead of the boronic acid group.
Uniqueness
The presence of both the bromine atom and the boronic acid group in (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid makes it particularly versatile for synthetic applications. The methyl group on the imidazole ring can also influence its reactivity and interactions with other molecules, providing unique properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10BBrN2O2 |
|---|---|
Peso molecular |
280.92 g/mol |
Nombre IUPAC |
[2-bromo-4-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BBrN2O2/c1-7-5-14(6-13-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3 |
Clave InChI |
CAFVXASLAFNWBR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2C=C(N=C2)C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


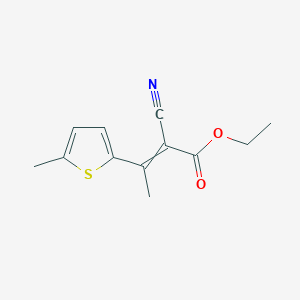
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
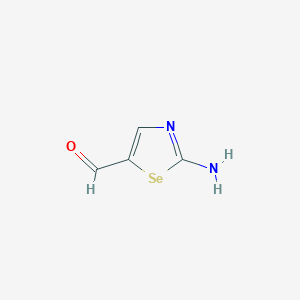


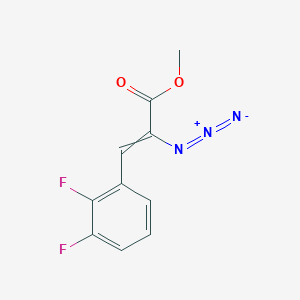
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
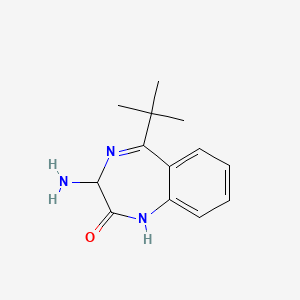
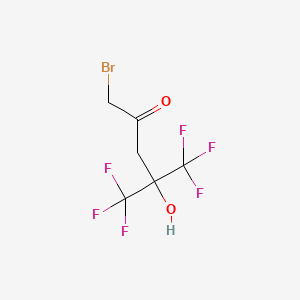
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
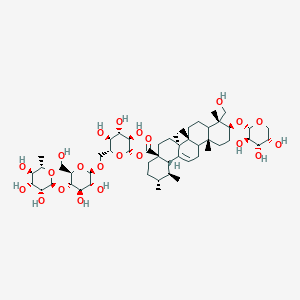
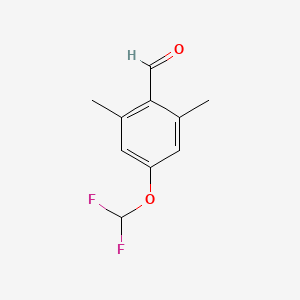
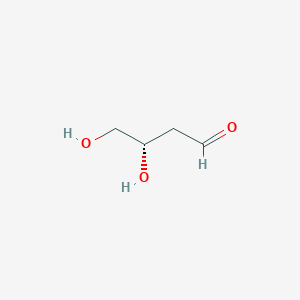
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)
